molecular formula C13H17NO2 B13990382 7-Methoxy-2,2,8-trimethylchromen-6-amine CAS No. 50637-43-9

7-Methoxy-2,2,8-trimethylchromen-6-amine

Cat. No.: B13990382
CAS No.: 50637-43-9
M. Wt: 219.28 g/mol
InChI Key: ONSQLUSUXFVLRC-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,8-trimethylchromen-6-amine is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2,8-trimethylchromen-6-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Methoxylation: Introduction of a methoxy group at the 7th position using methanol and a suitable catalyst.

    Methylation: Addition of methyl groups at the 2nd and 8th positions using methyl iodide and a base such as potassium carbonate.

    Amination: Introduction of an amine group at the 6th position using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Methoxy-2,2,8-trimethylchromen-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,8-trimethylchromen-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Dimethylchromene: Shares a similar chromene backbone but lacks the methoxy and amine groups.

    7-Methoxy-2,2-dimethylchromene: Similar structure but without the amine group.

    6-Amino-2,2,8-trimethylchromene: Similar structure but without the methoxy group.

Uniqueness: 7-Methoxy-2,2,8-trimethylchromen-6-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties

Properties

CAS No.

50637-43-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

7-methoxy-2,2,8-trimethylchromen-6-amine

InChI

InChI=1S/C13H17NO2/c1-8-11-9(5-6-13(2,3)16-11)7-10(14)12(8)15-4/h5-7H,14H2,1-4H3

InChI Key

ONSQLUSUXFVLRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1OC)N)C=CC(O2)(C)C

Origin of Product

United States

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